Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate
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Overview
Description
Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure This compound features a combination of various functional groups, including acetyl, chlorophenyl, methyl, phenyl, dithia, and triazaspiro moieties
Preparation Methods
The synthesis of Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include phenylhydrazine hydrochloride, methanesulfonic acid, and various organic solvents .
Chemical Reactions Analysis
Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can be compared with other similar compounds, such as:
2-[3,8-Di(4-chlorophenyl)-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene]malononitrile: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities and synthetic applications.
Properties
Molecular Formula |
C22H20ClN3O3S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-(4-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-4-29-21(28)19-14(2)25(17-8-6-5-7-9-17)22(30-19)26(24-20(31-22)15(3)27)18-12-10-16(23)11-13-18/h5-13H,4H2,1-3H3 |
InChI Key |
YBOZHBOILHPDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
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